

An In-depth Technical Guide to 3'-Methoxybiphenyl-3-carboxylic acid

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Compound of Interest

Compound Name: 3'-Methoxybiphenyl-3-carboxylic acid

Cat. No.: B065216

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Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **3'-Methoxybiphenyl-3-carboxylic acid** (CAS No. 168618-45-9). Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's molecular structure, physicochemical characteristics, and safety and handling protocols. A significant focus is placed on a robust, field-proven Suzuki-Miyaura coupling protocol for its synthesis, complete with a detailed mechanistic explanation and purification methodologies. Furthermore, this guide explores the compound's role as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the development of novel antifungal agents. All data and protocols are supported by authoritative references to ensure scientific integrity and reproducibility.

Chemical Identity and Physicochemical Properties

3'-Methoxybiphenyl-3-carboxylic acid, also known by its IUPAC name 3-(3-methoxyphenyl)benzoic acid, is a biphenyl derivative characterized by a carboxylic acid group and a methoxy group situated on separate phenyl rings at the meta positions.^[1] This substitution pattern imparts specific electronic and steric properties that make it a valuable building block in organic synthesis.

The biphenyl scaffold provides a rigid, planar structure that is a common motif in pharmacologically active compounds, influencing receptor binding and pharmacokinetic properties. The carboxylic acid group offers a reactive handle for a variety of chemical transformations, such as amidation and esterification, while also increasing the molecule's polarity and potential for hydrogen bonding.[\[1\]](#) The methoxy group can influence the compound's solubility and metabolic stability.

Table 1: Core Chemical and Physical Properties

Property	Value	Source(s)
IUPAC Name	3-(3-methoxyphenyl)benzoic acid	[1]
Synonyms	3'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid	[1]
CAS Number	168618-45-9	[1] [2]
Molecular Formula	C ₁₄ H ₁₂ O ₃	[1]
Molecular Weight	228.24 g/mol	[1]
Monoisotopic Mass	228.078644241 Da	[1]
Appearance	White to off-white solid	Inferred from related compounds
Predicted XLogP3-AA	3.0	[3]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]

Note: Experimental data for melting point and solubility are not consistently reported in publicly available literature. Researchers should determine these properties experimentally for their specific batches.

Caption: 2D Structure of **3'-Methoxybiphenyl-3-carboxylic acid**.

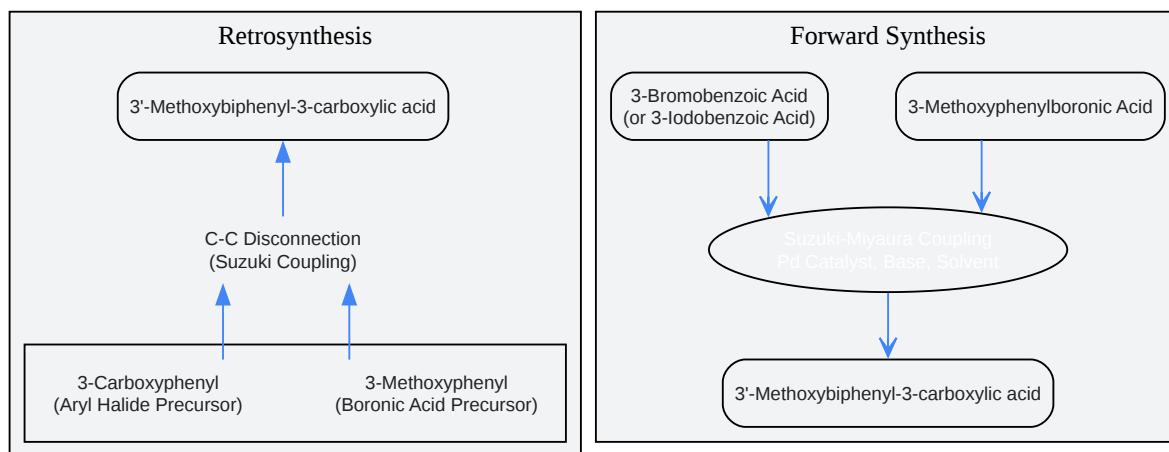
Synthesis and Purification

The most efficient and widely adopted method for the synthesis of **3'-Methoxybiphenyl-3-carboxylic acid** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The logical synthetic route involves the coupling of 3-halobenzoic acid with 3-methoxyphenylboronic acid. The choice of the halide on the benzoic acid moiety (iodide or bromide) can influence reaction kinetics, with aryl iodides generally being more reactive.

Diagram 1: Retrosynthetic Analysis and Forward Synthesis



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Caption: Synthetic strategy for **3'-Methoxybiphenyl-3-carboxylic acid**.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.

Materials:

- 3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)
- 3-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 mmol, 2 mol%)
- Triphenylphosphine (PPh_3) (0.04 mmol, 4 mol%)
- Potassium carbonate (K_2CO_3) (3.0 mmol, 3.0 equiv)
- 1,4-Dioxane (8 mL)
- Deionized water (2 mL)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid, 3-methoxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the active $\text{Pd}(0)$ catalyst is sensitive to oxygen.
- Solvent Addition: Add the degassed 1,4-dioxane and deionized water to the flask. The biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base.
- Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle efficiently.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete

within 12-24 hours.

- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
- Extraction: Wash the organic layer sequentially with water and then with brine to remove the inorganic salts and water-soluble impurities.

Purification Protocol: Acid-Base Extraction and Recrystallization

- Acid-Base Extraction: a. Dissolve the crude product from the workup in an organic solvent like ethyl acetate. b. Extract the organic solution with a saturated aqueous solution of sodium bicarbonate. The acidic product will be deprotonated and move into the aqueous phase as its sodium salt, leaving non-acidic impurities in the organic layer. c. Separate the aqueous layer and wash it with ethyl acetate to remove any remaining neutral impurities. d. Acidify the aqueous layer with 1M HCl until the product precipitates out. e. Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallization: a. Dissolve the filtered solid in a minimal amount of a hot solvent system, such as aqueous ethanol or a mixture of ethyl acetate and hexanes. b. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. c. Collect the purified crystals by vacuum filtration and dry under vacuum.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized **3'-Methoxybiphenyl-3-carboxylic acid**. The following data are predicted or are typical for a compound with this structure.

Table 2: Predicted and Expected Spectroscopic Data

Technique	Expected Features
¹ H NMR	Aromatic protons in the range of 6.8-8.2 ppm. A singlet for the methoxy group protons around 3.8 ppm. A broad singlet for the carboxylic acid proton, typically >10 ppm.
¹³ C NMR	Signals for aromatic carbons between 110-145 ppm. A signal for the methoxy carbon around 55 ppm. A signal for the carboxylic acid carbonyl carbon >165 ppm.
FTIR (cm ⁻¹)	A broad O-H stretch from the carboxylic acid dimer centered around 3000 cm ⁻¹ . A sharp C=O stretch from the carboxylic acid around 1700 cm ⁻¹ . C-O stretches for the ether and carboxylic acid between 1200-1300 cm ⁻¹ . C-H stretches from the aromatic rings and methoxy group.
Mass Spec (ESI-)	Expected [M-H] ⁻ ion at m/z 227.07.

Applications in Drug Discovery and Development

Biphenyl carboxylic acids are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including anti-inflammatory, antihypertensive, and anticancer agents.[\[1\]](#)

Intermediate for Antifungal Agents

3'-Methoxybiphenyl-3-carboxylic acid is a valuable intermediate in the synthesis of novel antifungal agents.[\[2\]](#) It is particularly noted for its use in the preparation of pyridinylhydrazide derivatives. The general synthetic approach involves the activation of the carboxylic acid group, followed by condensation with a suitable hydrazine derivative.

Diagram 2: Role in Antifungal Synthesis

Caption: Synthetic pathway to antifungal candidates.

The resulting pyridinylhydrazide derivatives, which incorporate the 3'-methoxybiphenyl moiety, have shown promise as antifungal agents. While specific mechanistic details for these exact derivatives are proprietary or still under investigation, many antifungal compounds work by disrupting the fungal cell membrane or inhibiting key enzymes essential for fungal growth. The biphenyl structure can facilitate membrane interaction, while the overall molecular shape and electronic properties are crucial for binding to the target enzyme's active site.

Safety and Handling

Researchers and laboratory personnel must adhere to strict safety protocols when handling **3'-Methoxybiphenyl-3-carboxylic acid**.

- Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[\[1\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3'-Methoxybiphenyl-3-carboxylic acid is a versatile and valuable building block in modern organic and medicinal chemistry. Its synthesis via the robust Suzuki-Miyaura coupling is well-established, and its utility as a precursor for pharmacologically active compounds, particularly in the antifungal domain, is of significant interest. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, purification, and safe handling, empowering researchers to leverage this compound in their drug discovery and development endeavors.

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